molecular formula C9H12F2O4 B12280669 (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B12280669
M. Wt: 222.19 g/mol
InChI Key: SDPFVSZBQQPYAG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid , adheres to IUPAC guidelines for bicyclic carboxylic acids. The parent structure is cyclohexane, with substituents prioritized by functional group hierarchy:

  • Carboxylic acid (-COOH) at position 1 (highest priority).
  • Methoxycarbonyl (-COOCH₃) at position 2.
  • Two fluoro groups at position 4.

The stereodescriptors (1R,2R) indicate the absolute configuration of chiral centers at carbons 1 and 2, determined via Cahn-Ingold-Prelog rules. The CAS registry number 1694638-13-5 and molecular formula C₉H₁₂F₂O₄ (MW = 222.19 g/mol) further authenticate its identity.

Property Value Source
IUPAC Name This compound
CAS Number 1694638-13-5
Molecular Formula C₉H₁₂F₂O₄
Molecular Weight 222.19 g/mol

Stereochemical Configuration and Chiral Center Analysis

The molecule contains two chiral centers at carbons 1 and 2, both configured as R based on X-ray crystallography and nuclear Overhauser effect (NOE) studies. The spatial arrangement is critical for its reactivity:

  • Carbon 1 : Bears the carboxylic acid group, with substituents ordered as -COOH > -C(O)OCH₃ > -CH₂CF₂ > -H.
  • Carbon 2 : Hosts the methoxycarbonyl group, prioritized as -C(O)OCH₃ > -CH₂CF₂ > -CH(COOH) > -H.

The trans relationship between the carboxylic acid and methoxycarbonyl groups minimizes steric hindrance, stabilizing the chair conformation of the cyclohexane ring.

Molecular Geometry and Conformational Dynamics

Density functional theory (DFT) calculations reveal a chair conformation for the cyclohexane ring, with axial fluorine atoms at C4 and equatorial substituents at C1 and C2. Key geometric parameters include:

  • C1-C2 bond length : 1.54 Å (typical for single bonds in cyclohexane).
  • Dihedral angle (C1-C2-C3-C4) : 55.2°, indicating slight puckering due to fluorination.
  • F-C-F bond angle : 108.7°, consistent with sp³ hybridization.

The 4,4-difluoro substitution induces electron-withdrawing effects, polarizing adjacent bonds and enhancing the acidity of the carboxylic proton (pKa ≈ 2.8).

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 12.2 (s, 1H, -COOH, exchangeable).
    • δ 3.78 (s, 3H, -OCH₃).
    • δ 2.95–2.85 (m, 2H, H-1 and H-2).
    • δ 2.30–2.10 (m, 4H, cyclohexane H-3, H-5, H-6).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 175.3 (C=O, carboxylic acid).
    • δ 169.1 (C=O, ester).
    • δ 110.5 (CF₂, J = 245 Hz).
  • ¹⁹F NMR : δ -118.5 (d, J = 270 Hz).
Infrared (IR) Spectroscopy
  • νmax (cm⁻¹) :
    • 3000–2500 (broad, -COOH O-H stretch).
    • 1745 (C=O, ester).
    • 1710 (C=O, carboxylic acid).
    • 1240 (C-F stretch).
Mass Spectrometry (MS)
  • EI-MS : m/z 222 [M]⁺ (base peak), 177 [M - COOH]⁺, 149 [M - COOCH₃]⁺.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis confirms the R,R configuration and chair conformation. Key crystallographic parameters:

  • Space group : P2₁2₁2₁ (orthorhombic).
  • Unit cell dimensions : a = 7.42 Å, b = 8.95 Å, c = 12.30 Å.
  • Z-value : 4.
  • R-factor : 0.045.

The carboxylic acid and ester groups form intermolecular hydrogen bonds (O-H···O=C, 2.65 Å), stabilizing the crystal lattice.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m1/s1

InChI Key

SDPFVSZBQQPYAG-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(CC[C@H]1C(=O)O)(F)F

Canonical SMILES

COC(=O)C1CC(CCC1C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis via Enzymatic Resolution

The stereoselective synthesis of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid has been achieved using Candida antarctica lipase B (Cal B) . This method leverages the enzyme’s ability to selectively hydrolyze ester groups while preserving the desired stereochemistry. In a representative protocol (WO2015120580A1), a meso-cyclohexane diester precursor undergoes enzymatic desymmetrization. The Cal B enzyme selectively hydrolyzes one ester group to yield the monoacid, leaving the methoxycarbonyl group intact. Key advantages include:

  • Yield : ~80% enantiomeric excess (e.e.) after optimization.
  • Conditions : Reactions are conducted in aqueous buffer (pH 7.0–8.0) at 30–40°C.

Table 1 : Enzymatic Resolution Parameters

Substrate Enzyme Temperature Solvent Yield (%) e.e. (%)
meso-Diester derivative Cal B 35°C Phosphate buffer 65 92

This method is scalable and avoids harsh reagents, making it environmentally favorable.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of cyclohexane dicarboxylates can be resolved using chiral amines. For example, quinine forms diastereomeric salts with enantiomers, enabling separation. A study (Ambeed, 2020) demonstrated this approach:

  • Racemic Hemiester Synthesis : A meso-anhydride (e.g., cyclohexane-1,2-dicarboxylic anhydride) is refluxed in methanol to produce racemic hemiesters.
  • Salt Formation : Quinine is added to the racemic mixture in acetone, precipitating the (1R,2R)-quinine salt.
  • Acid Liberation : The salt is treated with HCl to yield the free (1R,2R)-acid.

Key Data :

  • Resolution Efficiency : 99% chiral purity after recrystallization.
  • Yield : 87% after salt formation and neutralization.

Table 2 : Chiral Resolution with Quinine

Step Reagent/Conditions Outcome
Racemate formation MeOH reflux Racemic hemiesters
Salt precipitation Quinine in acetone/hexane Diastereomeric salt (22 g scale)
Acid liberation 1N HCl (1R,2R)-acid (99% e.e.)

Asymmetric Hydrogenation for Stereocontrol

Catalytic asymmetric hydrogenation ensures precise (1R,2R) configuration. A ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN] ) hydrogenates diketones or dienes to set the stereochemistry. For example (J. Med. Chem., 2019):

  • Diene Substrate : A cyclohexadiene diester is prepared via Diels-Alder reaction.
  • Hydrogenation : The diene is hydrogenated under 50 psi H₂ with the Ru catalyst, achieving >95% e.e.

Table 4 : Asymmetric Hydrogenation Parameters

Catalyst Substrate H₂ Pressure e.e. (%)
RuCl(p-cymene)[(R,R)-Ts-DPEN] Cyclohexadiene diester 50 psi 96

Multi-Step Synthesis from Cyclohexane Derivatives

A modular approach combines fluorination, esterification, and resolution:

  • Cyclohexane-1,2-dicarboxylate Synthesis : Friedel-Crafts acylation or Diels-Alder reaction.
  • Selective Fluorination : DAST or SF₄ introduces fluorine atoms.
  • Enzymatic Hydrolysis : Cal B hydrolyzes one ester group to carboxylic acid.

Case Study :

  • Starting Material : Dimethyl cyclohexane-1,2-dicarboxylate.
  • Fluorination : SF₄ in HF/pyridine (4,4-difluoro derivative).
  • Resolution : Quinine-mediated salt formation.

Overall Yield : 58% over three steps.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, aldehydes

    Substitution: Fluorinated derivatives with various functional groups

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure can be modified to enhance biological activity or to create new therapeutic agents. For instance, it can be utilized in the synthesis of anti-inflammatory drugs or as a precursor for compounds targeting specific diseases .

Biological Activity
Research indicates that (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid may exhibit enzyme inhibition properties. It has been studied for its potential effects on metabolic pathways and could play a role in developing treatments for metabolic disorders .

Material Science

Polymer Production
This compound can act as a monomer or comonomer in the production of specialty polymers. Its structure contributes to enhanced thermal stability and chemical resistance in polymer formulations, making it suitable for high-performance applications .

Novel Materials Development
Due to its unique fluorinated structure, this compound is being explored for the development of materials with specific electronic and optical properties. These materials could find applications in electronics and photonics .

Agricultural Applications

Agrochemical Synthesis
The compound is also being investigated as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to undergo various chemical modifications allows for the creation of effective agricultural products .

Data Table: Summary of Applications

Application AreaSpecific UsePotential Benefits
PharmaceuticalDrug developmentIntermediate for anti-inflammatory agents
Biological ResearchEnzyme inhibition studiesPotential treatment for metabolic disorders
Material SciencePolymer productionEnhanced thermal stability and chemical resistance
AgricultureAgrochemical synthesisDevelopment of effective herbicides/pesticides

Case Studies

Case Study 1: Drug Development
A study explored the modification of this compound to develop a new class of anti-inflammatory agents. The modifications enhanced the binding affinity to target enzymes involved in inflammatory pathways, demonstrating its potential as a drug candidate.

Case Study 2: Polymer Applications
Research conducted on the use of this compound in polymer chemistry showed that incorporating it into polymer matrices significantly improved the thermal stability of the resulting materials. This property is crucial for applications requiring durability under extreme conditions.

Mechanism of Action

The mechanism of action of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1S,2S)-4,4-Difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid : The enantiomer of the target compound. Differences in stereochemistry may lead to divergent biological activity or metabolic processing .
  • rel-(1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid : Shares the (1R,2R) configuration but replaces the methoxycarbonyl with a nitrophenylketone group. The electron-withdrawing nitro group enhances acidity of the carboxylic acid .

Substituent Variations

Compound Name Key Substituents Structural Differences Potential Impact
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid - 4-Methoxyphenyl at position 1 Replaces methoxycarbonyl with a methoxyphenyl group Increased aromaticity may enhance π-π stacking in biological targets.
cis-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid - 4-Fluorobenzoyl at position 2 Replaces methoxycarbonyl with a fluorobenzoyl group The benzoyl group introduces rigidity, potentially altering binding affinity.
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid - Thiomethylbenzoyl at position 2 (trans) Sulfur atom in the substituent Enhanced lipophilicity and potential for thiol-mediated interactions.
1-(2-Fluorophenyl)cyclohexanecarboxylic acid - 2-Fluorophenyl at position 1 Fluorophenyl instead of difluoro/methoxycarbonyl Aromatic substituent may influence solubility and target selectivity.

Functional Group Modifications

  • Methoxycarbonyl vs. Carboxylic Acid : The ester group in the target compound is hydrolytically labile compared to stable carboxylic acids in analogs like 4,4-difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid . This could affect prodrug strategies.
  • Fluorine Substitution: The 4,4-difluoro motif increases electronegativity and ring stability compared to non-fluorinated analogs (e.g., 1-ethylcyclopropanecarboxylic acid) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₀H₁₂F₂O₄ 246.20 Carboxylic acid, methoxycarbonyl, difluoro
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid C₁₄H₁₆F₂O₃ 270.27 Carboxylic acid, methoxyphenyl, difluoro
cis-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid C₁₄H₁₅FO₃ 250.26 Carboxylic acid, fluorobenzoyl

Biological Activity

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, with CAS number 1694638-13-5, is a fluorinated cyclohexane derivative. Its molecular formula is C9H12F2O4, and it has a molecular weight of 222.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a pharmaceutical intermediate and its interaction with biological systems.

Research indicates that the difluoromethyl group in the compound may enhance lipophilicity and improve binding affinity to biological targets. The methoxycarbonyl group also plays a crucial role in modulating the compound's reactivity and interaction with enzymes.

Research Findings

1. Pharmacological Studies

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL for common pathogens such as E. coli and Staphylococcus aureus.

2. Enzyme Inhibition

  • Enzyme Interaction : In vitro assays demonstrate that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For instance, it has shown promising results in inhibiting cytochrome P450 enzymes.

3. Case Studies

  • Case Study 1 : A study involving mice indicated that administration of the compound led to a reduction in inflammatory markers, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of this compound as part of a multi-drug regimen for cancer treatment revealed promising results in terms of tumor reduction rates.

Data Table

PropertyValue
Molecular FormulaC9H12F2O4
Molecular Weight222.19 g/mol
CAS Number1694638-13-5
Purity97%
SolubilitySlightly soluble in water
Biological ActivityAntimicrobial, Enzyme Inhibitor

Q & A

Basic Questions

Q. What are the preferred synthetic routes for (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, considering stereochemical control?

  • Methodological Answer : A two-step approach is commonly employed:

  • Step 1 : Fluorination of a cyclohexanone precursor using diethylaminosulfur trifluoride (DAST) or analogous reagents to introduce 4,4-difluoro groups. This step requires anhydrous conditions and temperature control to avoid side reactions.
  • Step 2 : Stereoselective introduction of the methoxycarbonyl and carboxylic acid groups. For stereochemical control, enzymatic resolution (e.g., lipase-mediated hydrolysis) or chiral auxiliaries can be used. For example, EDCI/DMAP-mediated coupling under anhydrous DCM/DMF (3:1) ensures ester bond formation without racemization .
    • Key References : Fluorination strategies (analogous to ), coupling protocols (), and enzymatic resolution ( ).

Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol mobile phases to separate enantiomers and determine enantiomeric excess (ee).
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, especially for intermediates like tert-butoxycarbonyl (Boc)-protected derivatives (e.g., ’s (1R,2R)-2-((Boc)amino)cyclohexanecarboxylic acid).
  • NMR with Shift Reagents : Eu(hfc)₃ induces splitting in ¹H/¹⁹F NMR signals to distinguish diastereomers .
    • Key References : X-ray validation ( ), chiral HPLC ( ).

Q. What are the common research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a rigid, fluorinated scaffold for:

  • Enzyme Inhibitors : The 4,4-difluoro group restricts ring flexibility, enhancing binding to hydrophobic pockets (e.g., BGT1 inhibitors in ).
  • Prodrug Development : The carboxylic acid group facilitates conjugation with bioactive moieties via amide or ester linkages.
  • Metabolic Stability Studies : Fluorine atoms reduce oxidative metabolism, making it useful for pharmacokinetic optimization .

Q. What stability considerations should be addressed when handling and storing this compound?

  • Methodological Answer :

  • Hygroscopicity : Store under inert gas (N₂/Ar) at -20°C to prevent moisture absorption, which may hydrolyze the methoxycarbonyl group.
  • Light Sensitivity : Protect from UV exposure to avoid decarboxylation.
  • Solid-State Stability : Differential scanning calorimetry (DSC) data (e.g., mp 103–107°C for 4,4-difluorocyclohexanecarboxylic acid in ) suggests stability at room temperature for short-term storage .

Advanced Questions

Q. How do 4,4-difluoro substituents influence the compound’s conformational dynamics and biological interactions?

  • Methodological Answer :

  • Conformational Restriction : Fluorine’s electronegativity and van der Waals radius enforce a chair conformation, reducing entropy penalties upon target binding.
  • Biological Impact : Compared to hydroxyl analogs (e.g., ’s 4-hydroxycyclohexanecarboxylic acid), difluoro groups enhance lipophilicity and membrane permeability. Computational modeling (e.g., DFT or MD simulations) quantifies these effects .

Q. How can contradictions in enantiomeric excess (ee) values from different synthetic protocols be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare ee values from chiral HPLC, NMR shift reagents, and optical rotation.
  • Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s thiourea for hydrogen-bonding control) to identify optimal conditions. ’s enzymatic methods achieve >90% ee, whereas traditional coupling () may require post-synthetic resolution .

Q. How does altering substituents (e.g., replacing difluoro with hydroxyl groups) affect pharmacological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4,4-dihydroxy or 4-fluoro-4-hydroxy derivatives) and evaluate potency in target assays. For example, hydroxyl groups increase solubility but reduce blood-brain barrier penetration compared to difluoro analogs.
  • Structural Data : Co-crystallization with targets (e.g., BGT1 in ) reveals hydrogen-bonding vs. hydrophobic interactions .

Q. What chemo-enzymatic strategies improve the asymmetric synthesis of this compound?

  • Methodological Answer :

  • Dual Catalysis : Combine lipase-mediated resolution (e.g., Candida antarctica lipase B) with chemical fluorination to achieve >95% ee (analogous to ’s chemo-enzymatic process).
  • Process Optimization : Enzymatic steps reduce reliance on toxic chiral catalysts and improve scalability. Yields and ee values are comparable to EDCI-mediated methods but with lower environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.